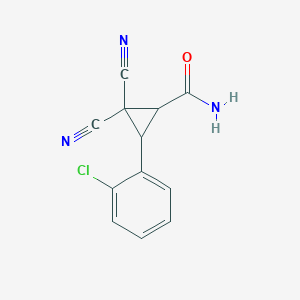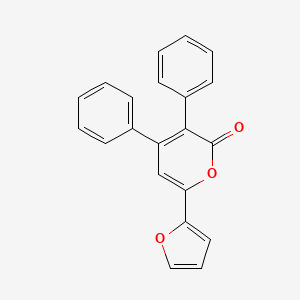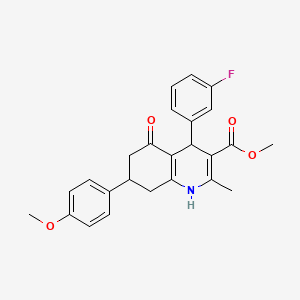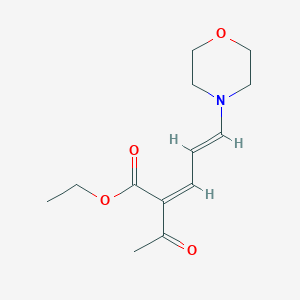
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide, also known as CPCC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mécanisme D'action
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide reacts with ROS to form a fluorescent adduct that emits a strong fluorescence signal. The mechanism of this reaction involves the transfer of an electron from the ROS to the this compound molecule, leading to the formation of a stable adduct.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in living cells and does not interfere with cellular processes. However, its potential use as a fluorescent probe for detecting ROS in living cells may have significant implications for understanding the role of oxidative stress in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide is its selectivity for ROS, which makes it a useful tool for studying oxidative stress in biological systems. However, its fluorescence signal is relatively weak compared to other fluorescent probes, which may limit its sensitivity in certain applications.
Orientations Futures
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has the potential to be used in various scientific research applications, including the study of oxidative stress in disease states such as cancer, neurodegenerative diseases, and cardiovascular disease. Future research may focus on improving the sensitivity of this compound as a fluorescent probe, as well as exploring its potential use in other applications such as drug delivery and imaging.
Méthodes De Synthèse
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with malononitrile and cyclopropanecarboxylic acid in the presence of a base. The resulting product is a white solid that is soluble in organic solvents.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. This compound has been shown to selectively react with ROS and emit a strong fluorescence signal, making it a useful tool for studying oxidative stress in biological systems.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-2-1-3-7(8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVJZLMWOELLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)

![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)

![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)

![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
